p53 (17-26)

Descripción

BenchChem offers high-quality p53 (17-26) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p53 (17-26) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

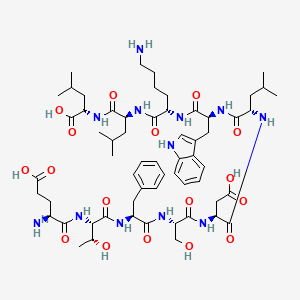

C60H90N12O17 |

|---|---|

Peso molecular |

1251.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C60H90N12O17/c1-31(2)23-41(66-57(85)45(28-49(77)78)68-58(86)47(30-73)71-55(83)43(26-35-15-9-8-10-16-35)69-59(87)50(34(7)74)72-51(79)38(62)20-21-48(75)76)53(81)67-44(27-36-29-63-39-18-12-11-17-37(36)39)56(84)64-40(19-13-14-22-61)52(80)65-42(24-32(3)4)54(82)70-46(60(88)89)25-33(5)6/h8-12,15-18,29,31-34,38,40-47,50,63,73-74H,13-14,19-28,30,61-62H2,1-7H3,(H,64,84)(H,65,80)(H,66,85)(H,67,81)(H,68,86)(H,69,87)(H,70,82)(H,71,83)(H,72,79)(H,75,76)(H,77,78)(H,88,89)/t34-,38+,40+,41+,42+,43+,44+,45+,46+,47+,50+/m1/s1 |

Clave InChI |

MTXGYKHKHYPQCZ-YVIBZCAZSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

The Role of the p53(17-26) Region in Tumor Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the p53 protein's N-terminal region, specifically amino acids 17-26, and its critical role in tumor suppression. The interaction between this region of p53 and its primary negative regulator, MDM2, is a cornerstone of the p53 signaling pathway and a key target for novel cancer therapeutics. This document details the molecular interactions, summarizes quantitative data, provides experimental protocols, and visualizes the underlying biological processes.

The p53(17-26) - MDM2 Interaction: A Molecular Switch in Tumor Suppression

The tumor suppressor protein p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1] Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, leading to p53's ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low in unstressed cells.[3]

The core of this interaction is localized to a short alpha-helical region within the p53 N-terminus, spanning residues 17-28.[4] Within this region, the 17-26 segment contains the key hydrophobic triad of Phe19, Trp23, and Leu26, which are essential for high-affinity binding to a deep hydrophobic cleft on the surface of MDM2.[1][4] The binding of p53 to MDM2 masks the transactivation domain of p53, inhibiting its ability to activate downstream target genes.[5]

Disruption of the p53-MDM2 interaction is a critical event in the activation of the p53 pathway in response to cellular stress, such as DNA damage.[6] Post-translational modifications, including phosphorylation of residues within and near the 17-26 region (e.g., Thr18 and Ser20), can abrogate MDM2 binding, leading to p53 stabilization, accumulation, and the initiation of a tumor-suppressive response.[1][7]

Quantitative Analysis of p53(17-26) and MDM2 Interaction

The affinity of the p53(17-26) region for MDM2 has been extensively studied, providing a basis for the development of inhibitors. The following tables summarize key quantitative data for wild-type p53 peptides, modified peptides, and small molecule inhibitors that target this interaction.

| Peptide/Compound | Sequence/Type | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |

| p53 (15-29) | SQETFSDLWKLLPEN | 140 nM (Kd) | SPR | [8] |

| p53 (17-28) | ETFSDLWKLLPE | ~460 nM (Kd) | SPR | [8] |

| p53 (17-26) | - | Increased affinity 13-fold vs 15-29 | Not specified | [9] |

| PMI | TSFAEYWNLLSP | 3.3 nM (Kd) | ITC | [8] |

| N8A-PMI | TSFAEYWALLSP | 490 pM (Kd) | Not specified | [4] |

| Nutlin-3a | Small Molecule | 90 nM (IC50) | Not specified | [10] |

| MI-219 | Small Molecule | 5 nM (Ki) | Not specified | [10] |

Table 1: Binding Affinities of p53-derived Peptides and Small Molecules to MDM2.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the p53-MDM2 interaction and the evaluation of potential inhibitors.

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

This protocol is used to detect the in-vivo or in-vitro interaction between p53 and MDM2.

Materials:

-

Cell lysate from cells expressing p53 and MDM2

-

Anti-p53 antibody or Anti-MDM2 antibody

-

Protein A/G magnetic beads

-

Co-IP Lysis/Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)

-

2x Laemmli sample buffer

-

Western blot equipment and reagents

Procedure:

-

Cell Lysis: Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Remove the beads.

-

Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-p53) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them three to five times with ice-cold Co-IP Lysis/Wash Buffer.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-MDM2).[11][12]

Fluorescence Polarization (FP) Assay for Inhibitor Screening

FP is a high-throughput method to measure the binding of a fluorescently labeled p53 peptide to MDM2 and the displacement of this peptide by inhibitors.[2]

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 15-29)

-

FP assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Test compounds (potential inhibitors)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of MDM2, fluorescently labeled p53 peptide, and test compounds in FP assay buffer.

-

Assay Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the fluorescently labeled p53 peptide. Finally, add the MDM2 protein to initiate the binding reaction. The final volume is typically 20-100 µL.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the labeled peptide from MDM2 by the test compound. Calculate IC50 values from the dose-response curves.[13]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the kinetics and affinity of the p53-MDM2 interaction.[14]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human MDM2 protein

-

p53-derived peptides or small molecule inhibitors

-

SPR running buffer (e.g., HBS-EP buffer)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Chip Immobilization: Immobilize recombinant MDM2 onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of the analyte (p53 peptide or inhibitor) over the immobilized MDM2 surface.

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine).

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of p53-activating compounds.[16]

Materials:

-

Cancer cell line with wild-type p53 (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compound (p53-activating peptide or small molecule)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: A decrease in absorbance correlates with a reduction in cell viability. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17][18]

Visualizing the p53(17-26) Role in Tumor Suppression

Signaling Pathways and Experimental Workflows

Caption: p53-MDM2 Autoregulatory Feedback Loop.

Caption: Workflow for Screening p53-MDM2 Interaction Inhibitors.

Caption: Mechanism of Tumor Suppression by p53(17-26) Mimetics.

Conclusion

The p53(17-26) region is a linchpin in the regulation of the p53 tumor suppressor pathway. Its interaction with MDM2 represents a critical vulnerability in many cancers, making it an attractive target for therapeutic intervention. The development of peptides and small molecules that mimic this region and disrupt the p53-MDM2 interaction has shown significant promise in reactivating p53 and inducing tumor cell death. This guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further explore and exploit this crucial aspect of cancer biology.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. protocols.io [protocols.io]

- 18. broadpharm.com [broadpharm.com]

Unraveling the p53(17-26)-MDM2 Interaction: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the p53 tumor suppressor protein, specifically the 17-26 amino acid region, and its negative regulator, the Murine Double Minute 2 (MDM2) oncoprotein. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and workflows involved in studying this pivotal cancer-related interaction.

Core Interaction Mechanism

The interaction between p53 and MDM2 is a cornerstone of cell cycle regulation and tumor suppression. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, thus maintaining low cellular levels of p53 in unstressed cells.[1][2][3] This interaction is primarily mediated by the N-terminal transactivation domain of p53 binding to a deep hydrophobic cleft on the N-terminal domain of MDM2.[4][5]

The p53(17-26) peptide, encompassing the sequence ETFSDLWKLL, represents a critical portion of the minimal binding site required for this interaction.[4] Structural studies have revealed that this peptide adopts an α-helical conformation upon binding, inserting key hydrophobic residues—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26)—deep into the MDM2 hydrophobic pocket.[4][6][7][8] The stability of this complex is crucial, as its disruption can lead to the stabilization and activation of p53, triggering downstream pathways for cell cycle arrest or apoptosis.

Quantitative Analysis of p53-MDM2 Binding

The affinity of the p53-MDM2 interaction has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with lower values indicating stronger binding. The length of the p53 peptide significantly influences this affinity.

| p53 Peptide Fragment | Binding Affinity (Kd) to MDM2 | Experimental Method | Reference |

| p53 (15-29) | ~500 - 580 nM | Isothermal Titration Calorimetry | [9][10] |

| p53 (17-26) | ~50 nM | Isothermal Titration Calorimetry | [9] |

| p53 (17-28) | 404 nM | Surface Plasmon Resonance | [11] |

| p53 (19-26) | 39.6 µM | Surface Plasmon Resonance | [11] |

| Phospho-Thr18 p53 (15-29) | Weakened 10-fold vs. WT | Not Specified | [4][10] |

Signaling Pathway and Regulation

The p53-MDM2 interaction is a central node in a complex signaling network. In response to cellular stress, such as DNA damage, post-translational modifications of p53 and MDM2 disrupt their binding, leading to p53 stabilization and activation.

Caption: The p53-MDM2 regulatory feedback loop.

Experimental Protocols

Studying the p53-MDM2 interaction requires precise and robust experimental methodologies. Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are two commonly employed techniques.

Fluorescence Polarization (FP) Assay

Principle: This technique measures the change in polarization of fluorescently labeled molecules. A small, fluorescently labeled p53 peptide (e.g., p53(17-26)) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate slows, leading to an increase in polarization. Competitive inhibitors can displace the labeled peptide, causing a decrease in polarization.[2][6][12]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled p53 peptide (e.g., 5-FAM-p53(17-28)) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of purified recombinant MDM2 protein in the same buffer.

-

Prepare a serial dilution of the unlabeled p53(17-26) peptide or test compound for competition assays.

-

-

Assay Procedure (384-well plate format):

-

To each well, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 10 nM).

-

For binding assays, add increasing concentrations of MDM2 protein.

-

For competition assays, add a fixed concentration of MDM2 (a concentration that gives a significant polarization signal, e.g., 80% of maximum) and increasing concentrations of the competitor.

-

Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

Plot the change in millipolarization (mP) units against the concentration of MDM2 or the competitor.

-

For binding assays, fit the data to a one-site binding model to determine the Kd.

-

For competition assays, fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[13] This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[13]

Detailed Methodology:

-

Sample Preparation:

-

Dialyze both the purified MDM2 protein and the p53(17-26) peptide extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

-

Determine the accurate concentrations of both protein and peptide using a reliable method (e.g., UV absorbance at 280 nm).

-

Typically, the macromolecule (MDM2) is placed in the sample cell at a concentration 10-50 times the expected Kd, and the ligand (p53 peptide) is placed in the syringe at a concentration 10-15 times that of the macromolecule.

-

-

ITC Experiment:

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

Load the MDM2 solution into the sample cell and the p53 peptide solution into the injection syringe.

-

Perform a series of small, sequential injections of the peptide into the protein solution.

-

A control experiment, injecting the peptide into buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw thermogram peaks to obtain the heat change per injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Experimental Workflow Visualization

The process of identifying and characterizing inhibitors of the p53-MDM2 interaction typically follows a structured workflow, from initial screening to detailed biophysical characterization.

Caption: A typical workflow for p53-MDM2 inhibitor discovery.

This guide provides a foundational understanding of the p53(17-26)-MDM2 interaction, offering the necessary technical details for researchers to design and execute experiments aimed at modulating this critical therapeutic target. The provided data and protocols serve as a starting point for further investigation and drug development efforts in the field of oncology.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Simulating Molecular Mechanisms of the MDM2-Mediated Regulatory Interactions: A Conformational Selection Model of the MDM2 Lid Dynamics | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Interrogation of MDM2 phosphorylation in p53 activation using native chemical ligation: the functional role of Ser17 phosphorylation in MDM2 reexamined - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Binding Affinity of the p53 (17-26) Peptide to MDM2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interaction between the p53 tumor suppressor peptide (residues 17-26) and its negative regulator, MDM2. Understanding the binding affinity and the molecular mechanisms governing this interaction is paramount for the development of novel cancer therapeutics aimed at reactivating the p53 pathway. This document details the quantitative binding data, experimental protocols for measuring binding affinity, and the signaling pathway context of the p53-MDM2 interaction.

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain and targeting it for proteasomal degradation.[1] This interaction forms a negative feedback loop, as p53 transcriptionally upregulates MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Therefore, inhibiting the p53-MDM2 interaction is a key strategy in cancer therapy.

References

The Core Function of the p53 N-terminal Transactivation Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating a complex network of signaling pathways that determine cell fate. At the heart of its function as a transcription factor lies the N-terminal transactivation domain (TAD), an intrinsically disordered region that serves as a crucial hub for protein-protein interactions and post-translational modifications. This technical guide provides an in-depth exploration of the p53 TAD, detailing its structure, function, regulation, and the experimental methodologies used to investigate it.

Structural and Functional Organization of the p53 TAD

The p53 N-terminal transactivation domain, encompassing approximately the first 61 amino acids, is a key mediator of p53's transcriptional activity.[1][2][3] It is characterized by an intrinsically disordered structure, which provides the conformational flexibility to interact with a multitude of proteins.[4][5] This domain is further subdivided into two distinct subdomains:

-

TAD1 (residues 1-40): This region is crucial for the activation of p53 target genes involved in acute DNA damage responses, leading to cell-cycle arrest and apoptosis.[6]

-

TAD2 (residues 41-61): While also contributing to transcriptional activation, TAD2 plays a significant role in tumor suppression and certain developmental processes.[6]

The transactivation potential of these subdomains is largely attributed to a set of conserved hydrophobic residues that are essential for their function.[6][7] Mutagenesis studies have identified Leucine 22 (L22) and Tryptophan 23 (W23) in TAD1, and Tryptophan 53 (W53) and Phenylalanine 54 (F54) in TAD2 as critical for their activity.[6]

Key Interacting Partners of the p53 TAD

The ability of p53 to regulate transcription is dependent on the recruitment of the cellular transcription machinery to the promoter regions of its target genes. The TAD facilitates this process by serving as a docking site for a variety of proteins, which can be broadly categorized as follows:

-

Negative Regulators: The most prominent negative regulators of p53 are the E3 ubiquitin ligase MDM2 and its homolog MDMX.[6][8] These proteins bind directly to the p53 TAD, primarily through interactions with TAD1, thereby inhibiting its transactivation function and promoting p53 for proteasomal degradation.[6][9] The interaction with MDM2 is a critical focal point for drug development, with the aim of disrupting this interaction to reactivate p53 in cancer cells.[9]

-

Transcriptional Co-activators: To activate transcription, the p53 TAD recruits co-activator proteins such as p300/CBP.[1][5] These histone acetyltransferases play a crucial role in chromatin remodeling, making the DNA more accessible for transcription. The interaction with p300/CBP involves both TAD1 and TAD2.[1][10]

-

Components of the Basal Transcription Machinery: The p53 TAD also interacts with components of the general transcription machinery, such as the TATA-binding protein (TBP) and TBP-associated factors (TAFs), to facilitate the assembly of the pre-initiation complex at target gene promoters.[8]

A summary of key p53 TAD-interacting proteins is presented in Table 1.

Table 1: Key Interacting Proteins of the p53 N-terminal Transactivation Domain

| Interacting Protein | Function | Primary Interaction Site(s) on p53 TAD |

| MDM2 | Negative regulator, E3 ubiquitin ligase | TAD1 (residues 18-28)[8] |

| MDMX (MDM4) | Negative regulator | TAD1[6] |

| p300/CBP | Transcriptional co-activator, histone acetyltransferase | TAD1 and TAD2[1][10] |

| TBP (TATA-binding protein) | General transcription factor | TAD[8] |

| TAFs (TBP-associated factors) | General transcription factors | TAD[8] |

| RPA (Replication Protein A) | Single-stranded DNA binding protein | TAD2[1] |

| Tfb1/p62 (subunit of TFIIH) | General transcription factor | TAD2[1] |

Regulation of p53 TAD Function by Post-Translational Modifications

The activity of the p53 TAD is exquisitely regulated by a variety of post-translational modifications (PTMs), primarily phosphorylation.[11][12] In response to cellular stress, such as DNA damage, a cascade of kinases is activated, leading to the phosphorylation of multiple serine and threonine residues within the N-terminal domain.[13][14]

Key phosphorylation sites in the human p53 TAD and their associated kinases are summarized in Table 2.

Table 2: Key Phosphorylation Sites in the p53 N-terminal Transactivation Domain

| Residue | Kinase(s) | Functional Consequence |

| Serine 15 | ATM, ATR, DNA-PK[15] | Reduces binding to MDM2, promotes p300/CBP recruitment[9][15] |

| Serine 20 | Chk1, Chk2[13] | Reduces binding to MDM2[9][15] |

| Threonine 18 | Casein Kinase 1 (CK1) | Disrupts MDM2 interaction[10] |

| Serine 33 | p38 MAPK | Promotes acetylation[14] |

| Serine 37 | DNA-PK | Promotes acetylation[14] |

| Serine 46 | HIPK2 | Promotes apoptosis-related gene expression |

These phosphorylation events can have several consequences:

-

Disruption of MDM2 Binding: Phosphorylation at sites like Serine 15 and Serine 20 sterically hinders the binding of MDM2, leading to p53 stabilization and accumulation.[9][15]

-

Enhanced Co-activator Recruitment: Phosphorylation can promote the recruitment of co-activators like p300/CBP, thereby enhancing p53's transcriptional activity.[15]

-

Modulation of Target Gene Specificity: The pattern of phosphorylation on the p53 TAD can influence its interaction with different co-factors, potentially leading to the selective activation of specific sets of target genes.

The signaling pathway leading to p53 activation and TAD phosphorylation is depicted in the following diagram.

Experimental Protocols for Studying p53 TAD Function

Investigating the intricate functions of the p53 TAD requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This technique is used to determine if two proteins interact within a cell.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Add the primary antibody specific to the "bait" protein (e.g., anti-p53 antibody) to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complex.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody specific to the "prey" protein (e.g., anti-MDM2 antibody).

-

Chromatin Immunoprecipitation (ChIP) to Identify p53 Target Genes

ChIP is used to determine if a protein (p53) binds to a specific DNA sequence in the genome.

Protocol:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify or enzymatically digest the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to p53.

-

Add protein A/G magnetic beads to capture the antibody-p53-DNA complexes.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the protein-DNA cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR (to quantify binding to a specific promoter) or by high-throughput sequencing (ChIP-seq) to identify all p53 binding sites across the genome.

-

Luciferase Reporter Assay to Measure Transactivation Activity

This assay quantifies the ability of p53 to activate transcription from a specific promoter.

Protocol:

-

Plasmid Construction:

-

Clone the promoter of a known p53 target gene (e.g., p21) upstream of a luciferase reporter gene in an expression vector.

-

-

Transfection:

-

Co-transfect cells with the luciferase reporter plasmid and an expression plasmid for wild-type or mutant p53.

-

Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Cell Treatment (Optional):

-

Treat the cells with a stimulus that activates p53 (e.g., DNA damaging agent).

-

-

Luciferase Assay:

-

Lyse the cells.

-

Measure the firefly luciferase activity (driven by the p53-responsive promoter) and the Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Compare the normalized luciferase activity between cells expressing wild-type p53 and mutant p53 (or between different treatment conditions) to determine the transactivation potential.

-

The p53 TAD in Drug Development

The central role of the p53 TAD in regulating p53's tumor suppressor function makes it an attractive target for cancer therapy.[9] A major focus of drug development is the design of small molecules that can disrupt the interaction between the p53 TAD and its negative regulator, MDM2.[9][16] By inhibiting this interaction, these drugs aim to stabilize and activate wild-type p53 in cancer cells, leading to cell cycle arrest or apoptosis.[9] Several such MDM2-p53 inhibitors are currently in clinical trials.

The logical relationship for the development of MDM2-p53 inhibitors is illustrated below.

Conclusion

The N-terminal transactivation domain of p53 is a highly dynamic and critical region that orchestrates the tumor suppressor's transcriptional response. Its intricate network of protein interactions and its regulation by post-translational modifications provide numerous avenues for therapeutic intervention. A thorough understanding of the p53 TAD's function and the experimental methodologies to study it is paramount for researchers and drug development professionals working to harness the power of p53 for cancer treatment.

References

- 1. Structure of the p53 transactivation domain in complex with the nuclear coactivator binding domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Competitive Binding between Dynamic p53 Transactivation Subdomains to Human MDM2 Protein: IMPLICATIONS FOR REGULATING THE p53·MDM2/MDMX INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Transactivation Domains of the p53 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Post-translational modifications and activation of p53 by genotoxic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Post-translational Modifications of the p53 Protein and the Impact in Alzheimer’s Disease: A Review of the Literature [frontiersin.org]

- 13. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of post-translational modifications in regulation of tumor suppressor p53 function - Che - Frontiers of Oral and Maxillofacial Medicine [fomm.amegroups.org]

- 15. p53 post-translational modification: deregulated in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers [mdpi.com]

The Crucial Handshake: A Technical Guide to the Key Residues in p53 (17-26) for MDM2 Binding

For Researchers, Scientists, and Drug Development Professionals

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cellular homeostasis and a focal point in cancer therapeutics. Disruption of this interaction can lead to the reactivation of p53's tumor-suppressive functions. This guide provides an in-depth analysis of the key amino acid residues within the N-terminal transactivation domain of p53, specifically the 17-26 region, that are fundamental for MDM2 binding.

The p53-MDM2 Interaction: A Structural Overview

The binding of p53 to MDM2 is a classic example of a protein-protein interaction mediated by a short, flexible peptide binding to a structured domain. The N-terminal region of p53 is intrinsically disordered but folds into an amphipathic α-helix upon binding to a deep hydrophobic cleft on the N-terminal domain of MDM2.[1][2] This interaction sterically hinders p53's ability to act as a transcription factor and facilitates its ubiquitination and subsequent proteasomal degradation.[3][4]

Key Residues in the p53 (17-26) Domain

Site-directed mutagenesis and structural studies have pinpointed a triad of hydrophobic residues within the p53 (17-26) region as the most critical for this interaction.[3][4] These residues—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26)—anchor the p53 α-helix into the hydrophobic pocket of MDM2.[5]

-

Phenylalanine-19 (Phe19): This residue inserts deep into a well-defined hydrophobic pocket in MDM2. Mutation of Phe19 to Alanine (F19A) has been shown to dramatically reduce binding affinity, by at least three orders of magnitude.[6]

-

Tryptophan-23 (Trp23): Occupying another hydrophobic sub-pocket, Trp23 is also essential for high-affinity binding. Similar to Phe19, its mutation to Alanine (W23A) results in a significant loss of interaction with MDM2.[5][6]

-

Leucine-26 (Leu26): This residue engages with a third hydrophobic pocket on the MDM2 surface, completing the critical triad.[5]

Other residues within this region also contribute to the stability and specificity of the interaction:

-

Leucine-22 (Leu22): While not as critical as the primary triad, Leu22 also makes hydrophobic contacts with MDM2 and contributes to the overall binding affinity.[4]

-

Threonine-18 (Thr18): This residue is important for stabilizing the α-helical conformation of the p53 peptide upon binding.[4] Phosphorylation of Thr18 can abrogate the p53-MDM2 interaction, providing a mechanism for p53 stabilization in response to cellular stress.[7]

Quantitative Analysis of p53-MDM2 Binding

The following table summarizes the quantitative data on the binding affinity of various p53-derived peptides to MDM2, highlighting the impact of sequence length and specific residues.

| p53 Peptide/Construct | MDM2 Construct | Technique | Dissociation Constant (Kd) | Reference(s) |

| p53 peptide (residues 15-29) | MDM2 (synthetic) | Isothermal Titration Calorimetry (ITC) | 140 nM | [8] |

| p53 peptide (residues 17-28) | MDM2 (synthetic) | Isothermal Titration Calorimetry (ITC) | 294 nM | [8] |

| p53 peptide (residues 17-26) | MDM2 | Not specified | Increased affinity 13-fold (compared to a longer peptide) | [7] |

| p53 peptide (residues 19-26) | MDM2 | Not specified | Binding abolished | [7] |

| Full-length p53 | HDM2 N-terminal domain | Isothermal Titration Calorimetry (ITC) | 340 ± 10 nM | [9] |

| p53N (residues 1-93) | HDM2 N-terminal domain | Isothermal Titration Calorimetry (ITC) | 130 ± 30 nM | [9] |

| F19A mutant p53 peptide | MDM2/MDMX | Surface Plasmon Resonance (SPR) | Weakened by at least 3 orders of magnitude | [6] |

| W23A mutant p53 peptide | MDM2/MDMX | Surface Plasmon Resonance (SPR) | Weakened by at least 3 orders of magnitude | [6] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for p53-MDM2 Binding

ITC directly measures the heat changes that occur upon molecular interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Protein and Peptide Preparation:

-

Express and purify the N-terminal domain of human MDM2 (e.g., residues 1-118) and synthesize the desired p53 peptides (e.g., wild-type 17-26 and mutants) to >95% purity.

-

Thoroughly dialyze both protein and peptide against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy.

-

-

ITC Experiment:

-

Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Load the MDM2 solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the p53 peptide solution into the injection syringe (typically at a concentration 10-20 fold higher than the MDM2 concentration).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the p53 peptide into the MDM2 solution, allowing the system to reach equilibrium between injections.

-

A control experiment, injecting the peptide into buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the resulting peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.

Methodology:

-

Reagent Preparation:

-

Synthesize a p53 peptide (e.g., residues 17-29) with a fluorescent label (e.g., fluorescein or rhodamine) at the N-terminus.

-

Purify the N-terminal domain of MDM2.

-

Prepare an assay buffer (e.g., 100 mM potassium phosphate, 100 µg/mL bovine gamma globulin, 0.02% sodium azide, pH 7.5).

-

-

FP Measurement:

-

In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 1-5 nM).

-

Add increasing concentrations of the MDM2 protein.

-

For inhibitor screening, a fixed concentration of both labeled peptide and MDM2 (that gives a significant polarization signal) is incubated with varying concentrations of the test compound.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the MDM2 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the Kd.

-

For inhibition assays, calculate the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 autoregulatory feedback loop and a general workflow for identifying inhibitors of this interaction.

Caption: The p53-MDM2 autoregulatory feedback loop.

Caption: Workflow for identifying p53-MDM2 interaction inhibitors.

References

- 1. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fluorescent two-hybrid assay to screen for protein-protein interaction inhibitors in live cells: targeting the interaction of p53 with Mdm2 and Mdm4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Modulation of p53 binding to MDM2: computational studies reveal important roles of Tyr100 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

The Evolutionary Trajectory of the p53-MDM2 Interaction Motif: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a cornerstone of cellular homeostasis and a critical nexus in cancer biology. This in-depth technical guide explores the evolution of the p53-MDM2 interaction, with a specific focus on the co-evolution of the p53 transactivation domain (TAD) and the MDM2 N-terminal domain. We will delve into the structural basis of this interaction, the dynamic changes in binding affinity across diverse species, and the experimental methodologies employed to elucidate these evolutionary nuances. This guide aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target this pivotal cellular pathway.

Introduction

The p53 protein, often hailed as the "guardian of the genome," is a transcription factor that plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The activity of p53 is tightly regulated, primarily through its interaction with MDM2. MDM2 binds to the N-terminal transactivation domain (TAD) of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[2][3] This autoregulatory feedback loop is crucial for maintaining cellular health.

The p53-MDM2 signaling pathway is ancient, with origins tracing back to early metazoans.[4][5] The interaction is mediated by a short, intrinsically disordered motif within the p53 TAD binding to a folded SWIB domain in MDM2.[4] Over evolutionary time, this interaction has exhibited remarkable plasticity, with significant variations in both the amino acid sequences of the interacting domains and the affinity of their binding.[4][6] Understanding the evolutionary pressures that have shaped this interaction provides valuable insights into its regulation and offers potential avenues for therapeutic intervention.

The Structural Basis of the p53-MDM2 Interaction

The interaction between p53 and MDM2 is structurally well-characterized. The N-terminal region of MDM2 forms a deep hydrophobic cleft that accommodates an α-helical structure adopted by the p53 TAD upon binding.[7] Three key hydrophobic residues in the p53 TAD—Phenylalanine at position 19 (F19), Tryptophan at position 23 (W23), and Leucine at position 26 (L26)—are crucial for this interaction, inserting deep into the MDM2 cleft.[8]

The co-evolution of these interacting domains is evident in the conservation of this structural interface. While the overall sequence of the p53 TAD is poorly conserved across species, the key hydrophobic residues that mediate MDM2 binding show a higher degree of conservation, particularly in vertebrates.[9] This suggests a strong selective pressure to maintain the fundamental binding mechanism.

Evolution of the p53-MDM2 Interaction Motif and Binding Affinity

The binding affinity of the p53-MDM2 interaction has undergone significant changes throughout evolution, reflecting the diverse selective pressures on the p53 pathway in different lineages.[4][6] Studies utilizing biophysical measurements on both extant and ancestrally reconstructed proteins have revealed a fascinating evolutionary trajectory.

Quantitative Data on p53-MDM2 Binding Affinity Across Species

The dissociation constant (KD) is a measure of the strength of a protein-protein interaction, with a lower KD value indicating a higher binding affinity. The following table summarizes the KD values for the p53 TAD and MDM2 interaction from various species, illustrating the evolutionary divergence in binding affinity.

| Species/Ancestor | p53 Construct | MDM2 Construct | Method | KD (μM) | Reference |

| Human (Homo sapiens) | p53TAD | MDM2 | Stopped-flow spectroscopy | ~0.1 | [4][6] |

| Chicken (Gallus gallus) | p53TAD | MDM2 | Stopped-flow spectroscopy | ~0.1 | [4][6] |

| Zebrafish (Danio rerio) | p53TAD (conserved motif) | MDM2 | Fluorescence Polarization | 0.5 - 5 | [10][11] |

| Bay Mussel (Mytilus trossulus) | p53TAD | MDM2 | Fluorescence Polarization | 15 | [4][6] |

| Jawless Vertebrate (Arctic Lamprey) | p53TAD | MDM2 | Fluorescence Polarization | >100 (very low/non-detectable) | [4][6] |

| Placozoan (Trichoplax adhaerens) | p53TAD | MDM2 | Fluorescence Polarization | >100 (very low/non-detectable) | [4][6] |

| Arthropod | p53TAD | MDM2 | Fluorescence Polarization | >100 (very low/non-detectable) | [4][6] |

| Ancestral Bilaterian | Reconstructed p53TAD | Reconstructed MDM2 | Binding experiments | Micromolar range | [4][6] |

| Ancestor of Fishes and Tetrapods | Reconstructed p53TAD | Reconstructed MDM2 | Binding experiments | High affinity | [7] |

Note: The exact KD values can vary depending on the specific constructs and experimental conditions used.

Evolutionary Trends

The data reveal a clear trend of increasing binding affinity from invertebrates to jawed vertebrates.[4][6] The interaction in invertebrates like the bay mussel is significantly weaker than in humans and chickens.[4][6] In some lineages, such as jawless vertebrates and certain invertebrates, the interaction is extremely weak or has been lost altogether.[4][5][6]

Ancestral sequence reconstruction suggests that a micromolar affinity interaction was present in the common ancestor of bilaterians and was subsequently enhanced in the tetrapod lineage.[4][6] This high plasticity demonstrates the potential for rapid adaptation of p53 regulation in response to changing evolutionary pressures.[4][6]

Experimental Protocols for Studying the p53-MDM2 Interaction

A variety of biophysical and biochemical techniques are employed to study the p53-MDM2 interaction. Below are detailed methodologies for some of the key experiments cited in the evolutionary analysis of this interaction.

Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled peptide (e.g., p53 TAD) is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (MDM2), its tumbling is slowed, leading to an increase in polarization. This change in polarization can be used to determine the binding affinity.[12][13]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled p53 TAD peptide (e.g., with Rhodamine or Fluorescein).

-

Prepare a series of dilutions of the unlabeled MDM2 protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Setup:

-

In a 384-well microplate, add a fixed concentration of the fluorescently labeled p53 peptide to each well.

-

Add the varying concentrations of MDM2 protein to the wells. Include control wells with only the labeled peptide.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the MDM2 concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (KD).[13]

-

Stopped-Flow Spectroscopy

Principle: Stopped-flow spectroscopy is a rapid mixing technique used to study the kinetics of fast biochemical reactions.[1][14] Changes in fluorescence or absorbance upon mixing of reactants (p53 TAD and MDM2) are monitored on a millisecond timescale, allowing for the determination of association (kon) and dissociation (koff) rate constants.

Protocol:

-

Instrument Setup:

-

Set up the stopped-flow instrument with appropriate syringes for the p53 TAD and MDM2 solutions.

-

Set the excitation and emission wavelengths for monitoring changes in intrinsic tryptophan fluorescence or the fluorescence of a labeled probe.

-

-

Experiment Execution:

-

Rapidly mix a solution of p53 TAD with a solution of MDM2.

-

Record the change in fluorescence signal over time as the binding reaction occurs.

-

Perform a series of experiments with varying concentrations of one of the binding partners while keeping the other constant.

-

-

Data Analysis:

-

Fit the kinetic traces to appropriate exponential equations to obtain the observed rate constants (kobs).

-

Plot the kobs values against the concentration of the varied reactant. The slope of this plot gives the association rate constant (kon), and the y-intercept gives the dissociation rate constant (koff).

-

The dissociation constant (KD) can be calculated as koff / kon.

-

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to study protein-protein interactions in a cellular context. An antibody against a specific protein (e.g., p53) is used to pull down that protein from a cell lysate. If another protein (MDM2) is bound to the target protein, it will also be pulled down and can be detected by Western blotting.[2][15]

Protocol:

-

Cell Lysis:

-

Lyse cells expressing both p53 and MDM2 using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cleared cell lysate with an antibody specific to the bait protein (e.g., anti-p53 antibody) or a negative control IgG.

-

Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using a sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both the bait protein (p53) and the potential interacting partner (MDM2) to confirm the interaction.[2]

-

Visualizing the p53-MDM2 Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships within the p53-MDM2 signaling pathway and the workflows of the experimental protocols.

p53-MDM2 Signaling Pathway

Caption: The core p53-MDM2 autoregulatory feedback loop and its activation by cellular stress, leading to various cellular outcomes.

Experimental Workflow for Determining Binding Affinity

Caption: A generalized experimental workflow for determining the binding affinity of the p53-MDM2 interaction using a fluorescence-based titration assay.

Evolutionary Divergence of p53-MDM2 Binding Affinity

Caption: A simplified phylogenetic tree illustrating the evolutionary divergence of p53-MDM2 binding affinity from a common ancestor.

Conclusion and Future Directions

The evolution of the p53-MDM2 interaction motif is a compelling example of molecular co-evolution and functional adaptation. The remarkable plasticity in binding affinity across different species highlights the dynamic nature of this critical regulatory axis. For drug development professionals, this evolutionary perspective is invaluable. Understanding the structural and energetic nuances that differentiate high-affinity interactions in vertebrates from their lower-affinity counterparts in other lineages can inform the rational design of small molecules that effectively disrupt the p53-MDM2 complex in cancer cells.

Future research will likely focus on a more granular understanding of the role of flanking regions and post-translational modifications in modulating the core interaction motif's affinity. Additionally, exploring the p53-MDM2 interaction in a wider range of non-model organisms will undoubtedly provide further insights into the evolutionary forces that have shaped this fundamental cellular process. This continued exploration will not only deepen our understanding of p53 biology but also pave the way for novel therapeutic strategies targeting this enduring and vital interaction.

References

- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of affinity between p53 transactivation domain and MDM2 across the animal kingdom demonstrates high plasticity of motif‐mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Evolution of affinity between p53 transactivation domain and MDM2 across the animal kingdom demonstrates high plasticity of motif-mediated interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. The Transactivation Domains of the p53 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Conservation of Affinity Rather Than Sequence Underlies a Dynamic Evolution of the Motif-Mediated p53/MDM2 Interaction in Ray-Finned Fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stopped Flow FAQs [photophysics.com]

- 15. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Restructuring of MDM2 upon Engagement with p53 Peptide (17-26): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical conformational changes that occur in the Murine Double Minute 2 (MDM2) oncoprotein upon binding to the N-terminal transactivation domain of the p53 tumor suppressor, specifically the peptide segment encompassing residues 17-26. Understanding these structural dynamics is paramount for the rational design of novel therapeutics aimed at disrupting this key protein-protein interaction to reactivate p53's tumor-suppressive functions.

Introduction: The p53-MDM2 Axis and Its Significance in Cancer

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] This interaction forms a negative feedback loop, as p53 transcriptionally upregulates MDM2.[1][2][3] In many cancers with wild-type p53, the overexpression of MDM2 effectively abrogates p53's tumor-suppressive function, making the disruption of the p53-MDM2 interaction a highly sought-after therapeutic strategy.

The primary interaction interface on p53 is a short amphipathic α-helix within its N-terminal domain. The minimal binding motif involves key hydrophobic residues Phe19, Trp23, and Leu26, which insert into a deep hydrophobic cleft on the N-terminal domain of MDM2.[4][5] The binding of the p53 peptide, particularly the 17-26 segment, induces significant and functionally important conformational changes in MDM2.

Conformational Dynamics of MDM2 upon p53 (17-26) Binding

The N-terminal domain of MDM2 is not a rigid structure. A key feature is a flexible "lid" region, comprising approximately residues 16-24, which in the unbound (apo) state can occlude the p53-binding cleft.[6] Upon binding of the p53 (17-26) peptide, this lid is displaced, and the entire N-terminal domain undergoes a conformational rearrangement to accommodate the p53 helix.

The "Lid" Displacement and Cleft Opening

In the absence of p53, the MDM2 lid exists in a dynamic equilibrium between a "closed" state, where it covers the hydrophobic cleft, and an "open" state.[6][7] The closed conformation is thought to be the predominant state in apo-MDM2.[6] The binding of the p53 (17-26) peptide, with its key hydrophobic residues, effectively competes with the lid for the binding cleft. This competition leads to the displacement of the lid, exposing the full binding site and allowing for a stable interaction with p53.[6]

Structural Reorganization of the MDM2 N-terminal Domain

Beyond the lid displacement, the binding of the p53 peptide induces a more global conformational change in the MDM2 N-terminal domain. This involves a subtle rearrangement of the secondary structural elements that form the walls and floor of the p53-binding cleft, leading to a more ordered and stable complex.[8] Molecular dynamics simulations have shown that the backbone root-mean-square deviation (RMSD) between the apo and holo (p53-bound) forms of MDM2 is approximately 1.9 Å, indicating a tangible structural shift.[8]

Quantitative Analysis of the MDM2-p53 (17-26) Interaction

The binding of p53-derived peptides to MDM2 has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data, providing a comparative overview for researchers.

| Peptide Sequence | MDM2 Construct | Technique | Dissociation Constant (Kd) | Reference |

| p53 (15-29) | Full-length MDM2 | SPR | 85 ± 2 nM | [9] |

| p53 (15-29) | MDM2 | Not Specified | 580 nM | [10] |

| p53 (17-26) | MDM2 | Not Specified | ~45 nM (13-fold increase from 15-29) | [10] |

| p53 (17-28) | MDM2 | Not Specified | High Affinity | [11] |

| p53 (17-28) | MDM2 | BE-MetaD Simulation | kon = (4.3 ± 2.2) x 106 M-1s-1 | [12] |

| p53 (15-26) | MDM2 (Human) | FP/ITC | ~10 nM | [13] |

| p53 peptide | MDM2 (1-125) | ITC | ~0.6 µM | [14] |

| Peptide | MDM2 Construct | Technique | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| p53 peptide | MDM2 | MM/PBSA | -7.29 | Not Reported | Not Reported | [15][16] |

| p53 peptide | MDM2 | MM/GBSA | -53.29 | Not Reported | Not Reported | [15][16] |

| p53 (17-35) | MDM2 (25-109) | ITC | -9.3 | -14.5 | 5.2 | [17] |

| p53 (16-29) | MDM2 (25-109) | ITC | -8.8 | -13.2 | 4.4 | [17] |

| System | Simulation Length | Key Findings on Conformational Change | Reference |

| apo-MDM2 vs p53-bound MDM2 | Not Specified | Backbone RMSD of 1.9 Å between apo and holo crystal structures. | [8] |

| p53-MDM2 complex | 100 ns | Average RMSD for the complex converged at ~2.5 Å. | [15] |

| Mdm2-p53 complex | Not Specified | Increased flexibility in Mdm2 residues 66-109 upon oxidation, potentially affecting binding. | [9] |

Signaling Pathways and Experimental Workflows

The p53-MDM2 Negative Feedback Loop

The interaction between p53 and MDM2 is a cornerstone of cellular homeostasis. The following diagram illustrates this critical negative feedback loop.

Caption: The p53-MDM2 autoregulatory feedback loop.

Experimental Workflow for Characterizing MDM2-p53 Interaction

A typical research workflow to investigate the conformational changes and binding affinity of the MDM2-p53 interaction involves a combination of computational and experimental techniques.

Caption: A typical experimental workflow for studying protein-peptide interactions.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the MDM2-p53(17-26) interaction.

Protocol:

-

Protein and Peptide Preparation: Recombinant MDM2 (e.g., residues 1-125) is expressed and purified. The p53(17-26) peptide is chemically synthesized and purified. Both are extensively dialyzed into the same buffer (e.g., 50 mM Sodium Phosphate pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[14]

-

Sample Preparation: The MDM2 solution is placed in the sample cell of the calorimeter at a concentration of approximately 16 µM.[14] The p53 peptide is loaded into the injection syringe at a concentration of 140-160 µM.[14] All solutions are thoroughly degassed.

-

Titration: The titration is performed at a constant temperature (e.g., 20°C).[14] A series of small injections (e.g., 2 µL) of the p53 peptide solution are made into the MDM2 solution at regular intervals (e.g., 120 seconds).[14]

-

Data Analysis: The heat change associated with each injection is measured. The integrated heat data are then fit to a suitable binding model (e.g., a single-site binding model) to extract the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) is then calculated from these values.

NMR Spectroscopy (Chemical Shift Perturbation)

Objective: To identify the residues in MDM2 that are involved in the interaction with the p53(17-26) peptide and to monitor conformational changes.

Protocol:

-

Protein Labeling: 15N-labeled MDM2 is expressed in minimal media containing 15NH4Cl as the sole nitrogen source and purified.

-

NMR Sample Preparation: A solution of 15N-labeled MDM2 (e.g., 0.2 mM) is prepared in a suitable NMR buffer.[11]

-

Titration: A series of 1H-15N HSQC spectra are acquired on the 15N-labeled MDM2 sample alone and after the addition of increasing concentrations of the unlabeled p53(17-26) peptide.

-

Data Analysis: The HSQC spectra are overlaid, and the chemical shift changes of the backbone amide resonances of MDM2 are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the structure of MDM2 to identify the binding interface and regions undergoing conformational changes.

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamic behavior and conformational landscape of MDM2 in its apo and p53(17-26)-bound states at an atomistic level.

Protocol:

-

System Setup: The initial coordinates for the MD simulation are taken from a crystal structure of the MDM2-p53 complex (e.g., PDB ID: 1YCR). For the apo-MDM2 simulation, the p53 peptide is removed.

-

Solvation and Ionization: The protein is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature and applying pressure to achieve the correct density, while restraining the protein backbone.

-

Production Run: The restraints are removed, and a production simulation is run for a significant length of time (e.g., 100 ns or more) to sample the conformational space of the protein.[15]

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration, and to observe changes in secondary structure and the behavior of the MDM2 lid.[15]

Conclusion

The binding of the p53 (17-26) peptide to MDM2 is a highly dynamic process that induces significant conformational changes in the MDM2 N-terminal domain, most notably the displacement of the inhibitory "lid" region. This structural reorganization is essential for the formation of a stable, high-affinity complex. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to therapeutically target this critical interaction in the pursuit of novel cancer treatments. A thorough understanding of these conformational dynamics is key to the design of potent and specific inhibitors that can effectively reactivate the tumor-suppressive function of p53.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oscillations by the p53-Mdm2 feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural details on mdm2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural Adaptation of Secondary p53 Binding Sites on MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

p53(17-26) Peptide: A Technical Guide to Investigating p53 Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the p53(17-26) peptide as a critical tool for studying the regulation of the p53 tumor suppressor protein. The p53 protein plays a central role in maintaining genomic stability and preventing cancer formation.[1] Its activity is tightly controlled, primarily through its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[2][3] The p53(17-26) peptide, representing the minimal binding domain of p53 to MDM2, offers a powerful instrument for dissecting and manipulating this crucial regulatory axis.[2][4]

Core Concepts: The p53-MDM2 Interaction

The tumor suppressor p53 and the E3 ubiquitin ligase MDM2 form a negative feedback loop that is essential for controlling cell cycle progression and apoptosis.[2] Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to p53's ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low. In response to cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate, activate target genes, and initiate cell cycle arrest or apoptosis.[2]

The binding interface has been mapped to a short alpha-helical region within the p53 N-terminus.[3][5] Site-directed mutagenesis has identified key hydrophobic residues within this region—specifically Phe19, Trp23, and Leu26—as critical for the interaction with a hydrophobic pocket on the N-terminal domain of MDM2.[2] The p53(17-26) peptide (sequence: ETFSDLWKLL) encompasses these essential contact residues.[6][7]

p53(17-26) Peptide as a Research Tool

The p53(17-26) peptide serves as a potent competitive inhibitor of the p53-MDM2 interaction. By mimicking the binding site of the full-length p53 protein, the peptide can occupy the hydrophobic cleft of MDM2, thereby preventing MDM2 from binding to and degrading endogenous p53. This disruption can lead to the stabilization and activation of p53, making the peptide an invaluable tool for:

-

Studying the p53-MDM2 autoregulatory loop: Investigating the dynamics of p53 stabilization and downstream signaling in the absence of MDM2-mediated degradation.

-

Validating MDM2 as a therapeutic target: Demonstrating the functional consequences of inhibiting the p53-MDM2 interaction in cancer cells.

-

Screening for small-molecule inhibitors: Serving as a reference compound or a competitor in high-throughput screening assays designed to identify new drugs that target the p53-MDM2 interface.

For cellular applications, the p53(17-26) peptide is often fused to a cell-penetrating peptide (CPP), such as penetratin, to facilitate its transport across the cell membrane. This modified peptide is commonly known as PNC-28.[8][9][10]

Quantitative Data

The p53(17-26) peptide and its derivatives have been characterized biophysically and in cell-based assays to quantify their interaction with MDM2 and their anti-cancer effects.

| Peptide/Compound | Assay Type | Target | Reported Value | Reference |

| p53(15-29) peptide | Not specified | MDM2 | Kd: 580 nM | [4] |

| p53(17-26) peptide | Calculated | MDM2 | Kd: ~45 nM | [4] |

| PNC-28 (p53(17-26)-penetratin) | Cell Viability | Cancer Cells | IC50: 18.6 µM - 50 µM | [8] |

| PNC-28 | Cell Viability | MIA-PaCa-2 (Pancreatic Cancer) | Dose-dependent cell death starting at 0.1 mg/mL (~25 µM) | [11] |

Note: The Kd for p53(17-26) is calculated based on the reported 13-fold increase in affinity upon truncation from the p53(15-29) peptide.[4]

Signaling Pathways and Experimental Workflows

p53-MDM2 Autoregulatory Feedback Loop

The following diagram illustrates the core regulatory relationship between p53 and MDM2, and the mechanism of action for the p53(17-26) peptide.

Caption: p53-MDM2 feedback loop and competitive inhibition by the p53(17-26) peptide.

Experimental Workflow: Assessing Peptide Efficacy

This diagram outlines a typical workflow for evaluating the biological activity of the p53(17-26) peptide in a cellular context.

Caption: A typical experimental workflow for characterizing the cellular effects of p53(17-26).

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding of the p53(17-26) peptide to the MDM2 protein.

-

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the complex tumbles more slowly, leading to an increase in polarization. Competing unlabeled peptides or small molecules will displace the fluorescent peptide, causing a decrease in polarization.

-

Materials:

-

Purified recombinant N-terminal domain of human MDM2.

-

Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53(17-26)).

-

Unlabeled p53(17-26) peptide for competition.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.

-

384-well black plates.

-

Plate reader with fluorescence polarization capabilities (e.g., Excitation: 531 nm, Emission: 595 nm).

-

-

Procedure:

-

Saturation Binding: a. Prepare a serial dilution of MDM2 protein in assay buffer. b. In a 384-well plate, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 50 nM) to each well. c. Add the serially diluted MDM2 protein to the wells. d. Incubate at room temperature for 10-30 minutes, protected from light. e. Measure fluorescence polarization. f. Plot polarization (mP) versus MDM2 concentration and fit the data to a one-site binding model to determine the Kd.

-

Competitive Binding: a. Prepare a serial dilution of the unlabeled p53(17-26) peptide. b. In a 384-well plate, add a fixed concentration of MDM2 (e.g., at its Kd value) and the fluorescently labeled p53 peptide (e.g., 50 nM) to each well. c. Add the serially diluted unlabeled peptide to the wells. d. Incubate and measure fluorescence polarization as above. e. Plot polarization versus the concentration of the unlabeled peptide to determine the IC50.[12]

-

Co-Immunoprecipitation (Co-IP) to Assess Disruption of p53-MDM2 Interaction

This protocol determines if the p53(17-26) peptide can disrupt the interaction between endogenous p53 and MDM2 in a cellular context.

-

Principle: An antibody against p53 is used to pull down p53 and any associated proteins from a cell lysate. If MDM2 is bound to p53, it will be co-precipitated. The presence of MDM2 in the immunoprecipitated complex is then detected by Western blotting.

-

Materials:

-

Human cancer cell line with wild-type p53 (e.g., MCF7, A549).

-

Cell-penetrating p53(17-26) peptide (e.g., PNC-28).

-